molecular formula C7H12N2 B13113942 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine

Cat. No.: B13113942
M. Wt: 124.18 g/mol
InChI Key: CGURNTATKOELSV-UHFFFAOYSA-N
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Description

6-Methyl-3-azabicyclo[410]hept-3-en-4-amine is a bicyclic amine compound characterized by its unique structure, which includes a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable amine with a cyclopropane derivative, followed by a series of cyclization and functionalization steps to introduce the desired substituents and achieve the final bicyclic structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including its effects on various cellular pathways and potential therapeutic applications.

    Industrial Applications: The compound is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-3,4-benzo-2-oxabicyclo[4.1.0]hept-3-en-5-one: This compound shares a similar bicyclic structure but differs in the presence of an oxygen atom and a benzene ring.

    3-Azabicyclo[4.1.0]heptane: A simpler bicyclic amine without the methyl and enamine substituents.

Uniqueness

6-Methyl-3-azabicyclo[410]hept-3-en-4-amine is unique due to its specific substitution pattern and bicyclic framework, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine

InChI

InChI=1S/C7H12N2/c1-7-2-5(7)4-9-6(8)3-7/h5H,2-4H2,1H3,(H2,8,9)

InChI Key

CGURNTATKOELSV-UHFFFAOYSA-N

Canonical SMILES

CC12CC1CN=C(C2)N

Origin of Product

United States

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